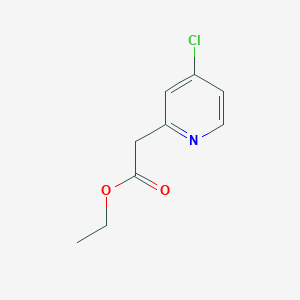

Ethyl 2-(4-chloropyridin-2-YL)acetate

Overview

Description

Ethyl 2-(4-chloropyridin-2-YL)acetate is a chemical compound with the molecular formula C9H10ClNO2. It belongs to the class of pyridine derivatives and is characterized by the presence of an ethyl ester group attached to a chloropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-chloropyridin-2-YL)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloropyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloropyridin-2-YL)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Ethyl 2-(4-chloropyridin-2-YL)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloropyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(4-chloropyridin-2-YL)acetate can be compared with other similar compounds, such as:

Ethyl 2-(2-chloropyridin-4-yl)acetate: Similar structure but with the chlorine atom at a different position on the pyridine ring.

Ethyl 2-(4-chloropyridin-2-yloxy)acetate: Contains an additional oxygen atom in the ester linkage.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various fields .

Biological Activity

Ethyl 2-(4-chloropyridin-2-yl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₉ClN₂O₂

- Molecular Weight : 200.63 g/mol

- CAS Number : 349125-08-2

The compound features a pyridine ring substituted with a chlorine atom and an ethyl acetate moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in antimicrobial and anti-inflammatory contexts. The following mechanisms have been suggested:

- Antimicrobial Activity : this compound has shown potential against specific bacterial strains, likely through inhibition of essential bacterial enzymes or interference with bacterial cell wall synthesis.

- Anti-inflammatory Effects : Compounds with similar structures have been noted to inhibit inflammatory pathways, possibly by modulating cytokine production or inhibiting pro-inflammatory enzymes.

- Selective Toxicity : Preliminary studies suggest that this compound may selectively target certain pathogens without significant toxicity to human cells, making it a candidate for further development as an antimicrobial agent.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various derivatives reported that this compound demonstrated moderate activity against Chlamydia trachomatis, with effective concentrations comparable to established antibiotics like spectinomycin. The compound's ability to reduce the formation of infectious elementary bodies (EBs) indicates its potential as an antichlamydial agent .

| Compound | Activity Against C. trachomatis (μg/mL) | Comparison Antibiotic (μg/mL) |

|---|---|---|

| This compound | 64 | Spectinomycin (128) |

| Reference Compound A | 32 | Penicillin (3) |

Cytotoxicity Studies

In cytotoxicity assays performed on human cell lines, this compound exhibited low toxicity levels, maintaining cell viability even at higher concentrations. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on human health .

Case Studies and Research Findings

- Study on Antichlamydial Activity : In a detailed investigation, researchers synthesized several derivatives of this compound and assessed their effects on C. trachomatis. The results indicated significant reductions in chlamydial inclusion size and number in treated cells compared to untreated controls, suggesting a disruption in the pathogen's lifecycle .

- In Vivo Studies : Animal models treated with this compound showed promising results in reducing infection rates without observable side effects, supporting its potential for clinical applications.

- Mechanistic Insights : Further studies aimed at elucidating the mechanism revealed that the compound might interfere with proteolytic pathways critical for bacterial survival, aligning with findings from related compounds .

Properties

IUPAC Name |

ethyl 2-(4-chloropyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUNSNXHDJLWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.